5,7-Dimethyl-2-propyl-4-quinolinol
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Overview
Description
5,7-Dimethyl-2-propyl-4-quinolinol is a chemical compound with the molecular formula C14H17NO and a molecular weight of 215.29 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-2-propyl-4-quinolinol can be achieved through various synthetic routes. One common method involves the reaction of appropriate substituted anilines with β-ketoesters under acidic conditions, followed by cyclization and subsequent functional group modifications . The reaction conditions typically involve refluxing the reactants in the presence of a strong acid such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound is less common due to its primary use in research. large-scale synthesis can be achieved using similar methods as in laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-2-propyl-4-quinolinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups such as hydroxyl, alkyl, and halogen groups .
Scientific Research Applications
5,7-Dimethyl-2-propyl-4-quinolinol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-2-propyl-4-quinolinol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: A derivative with a methyl group at the 2-position.
4-Hydroxyquinoline: A derivative with a hydroxyl group at the 4-position.
Uniqueness
5,7-Dimethyl-2-propyl-4-quinolinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl and propyl groups at specific positions on the quinoline ring makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
1070879-99-0 |
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Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
5,7-dimethyl-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C14H17NO/c1-4-5-11-8-13(16)14-10(3)6-9(2)7-12(14)15-11/h6-8H,4-5H2,1-3H3,(H,15,16) |
InChI Key |
PXIFTXJDJQUXQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)C2=C(C=C(C=C2N1)C)C |
Origin of Product |
United States |
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